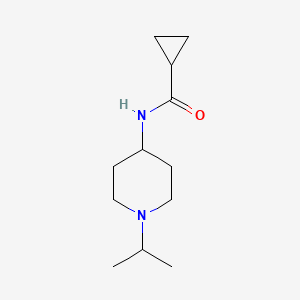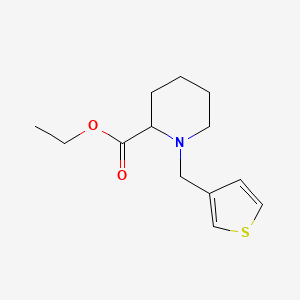
5-(pentanoylamino)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pentanoylamino)isophthalic acid, also known as PAIA, is a compound that has gained attention in scientific research due to its unique properties. PAIA is a derivative of isophthalic acid and has a pentanoylamino group attached to one of its carboxylic acid groups. This modification changes the properties of the molecule, making it more suitable for certain applications.
Wirkmechanismus
The mechanism of action of 5-(pentanoylamino)isophthalic acid is not fully understood, but it is believed to interact with biological molecules such as proteins and enzymes. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties, which may have potential applications in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(pentanoylamino)isophthalic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. It is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the properties and applications of 5-(pentanoylamino)isophthalic acid. One potential area of research is in the development of new materials with specific properties, such as high thermal stability or electrical conductivity. Another area of research is in the development of new therapeutic agents for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at higher concentrations.
Synthesemethoden
5-(pentanoylamino)isophthalic acid can be synthesized through a multistep process starting from isophthalic acid. The first step involves the conversion of isophthalic acid into its acid chloride derivative, which is then reacted with pentanoyl chloride to form the desired product. The reaction requires the use of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine or pyridine.
Wissenschaftliche Forschungsanwendungen
5-(pentanoylamino)isophthalic acid has been studied for its potential applications in various fields of science. One of the most promising areas of research is in the development of new materials. This compound can be used as a building block for the synthesis of polymers and other materials with unique properties. For example, this compound-based polymers have been shown to have high thermal stability and good mechanical properties.
Eigenschaften
IUPAC Name |
5-(pentanoylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-3-4-11(15)14-10-6-8(12(16)17)5-9(7-10)13(18)19/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSDFVIUELNZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)
![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)
![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)



![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)

